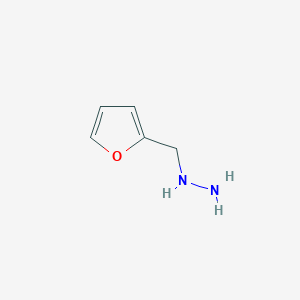

(Furan-2-ylmethyl)hydrazine

Description

(Furan-2-ylmethyl)hydrazine (CAS: 6885-12-7; synonyms: Furfurylhydrazine, (2-Furanylmethyl)hydrazine) is a heterocyclic hydrazine derivative with the molecular formula C₅H₈N₂O and a molecular weight of 112.13 g/mol . It consists of a furan ring substituted with a hydrazine group (-NH-NH₂) at the methyl position. This compound is a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks like pyrazoles, triazoles, and hydrazones . Its reactivity stems from the nucleophilic hydrazine moiety and the electron-rich furan ring, enabling diverse transformations such as condensations, cyclizations, and substitutions .

Properties

IUPAC Name |

furan-2-ylmethylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c6-7-4-5-2-1-3-8-5/h1-3,7H,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGSAKMKTGSLER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545224 | |

| Record name | [(Furan-2-yl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6885-12-7 | |

| Record name | [(Furan-2-yl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (Furan-2-ylmethyl)hydrazine, highlighting differences in molecular properties, synthesis, and applications:

Physicochemical Properties

- Polarity: this compound is moderately polar (logP ~0.5), whereas pyridyl hydrazines (e.g., 2-Hydrazinopyridine, logP ~0.1) are more hydrophilic due to the pyridine nitrogen .

- Thermal Stability : Methyl-substituted furan derivatives (e.g., [(5-Methylfuran-2-yl)methyl]hydrazine) decompose at ~200°C, higher than the parent compound’s decomposition temperature (~180°C) .

- Spectroscopic Signatures : In NMR, this compound exhibits characteristic δ 4.41 ppm (CH₂) and δ 9.8–10.11 ppm (-NH-NH-), whereas pyridyl analogs show downfield shifts for aromatic protons (δ 7.5–8.5 ppm) .

Key Research Findings

Reactivity with Diazomethane : this compound undergoes N-alkylation to form ethyl derivatives, whereas pyridyl hydrazines favor cyclization under similar conditions .

Chromatographic Behavior : Hydrazones derived from this compound exhibit "blurry" GC–MS peaks due to tautomerism, complicating purity analysis .

Catalytic Efficiency : Acid catalysis accelerates hydrazone formation with this compound (92% yield in 30–60 min at 80°C), outperforming pyridyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.